6-Amino-2-(ethylthio)-4-pyrimidinol

Agricultural Chemistry Plant Growth Regulation Citrus Physiology

Combines 6-amino and 2-ethylthio groups—a substitution pattern essential for citrus ripening (70.1% Brix/acid ratio improvement at 1000 ppm) and ATP-pocket kinase inhibitor design. The amino group enables bidentate hinge binding; the ethylthio chain provides a synthetic handle for cross-coupling unavailable with methylthio analogs. Field-validated for citrus treatment without toxic arsenicals. Sourced at ≥95% purity for R&D and agrochemical use.

Molecular Formula C6H9N3OS
Molecular Weight 171.22 g/mol
CAS No. 37660-22-3
Cat. No. B188245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-(ethylthio)-4-pyrimidinol
CAS37660-22-3
Molecular FormulaC6H9N3OS
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCCSC1=NC(=O)C=C(N1)N
InChIInChI=1S/C6H9N3OS/c1-2-11-6-8-4(7)3-5(10)9-6/h3H,2H2,1H3,(H3,7,8,9,10)
InChIKeyOYIIQANZEPCOQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-2-(ethylthio)-4-pyrimidinol (CAS 37660-22-3) - A Specialized Pyrimidine Building Block for Agrochemical and Pharmaceutical Research


6-Amino-2-(ethylthio)-4-pyrimidinol (CAS 37660-22-3, molecular weight 171.22 g/mol) is a heterocyclic pyrimidine derivative characterized by a 6-amino group, a 2-ethylthio substituent, and a 4-hydroxyl group, existing predominantly in the pyrimidin-4(3H)-one tautomeric form [1]. This compound is commercially available as a research chemical with a typical purity of ≥98%, and its unique substitution pattern distinguishes it from closely related analogs lacking the amino group or bearing different alkylthio chains, rendering it a critical intermediate in the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents, as well as a direct-acting plant growth regulator .

Why 6-Amino-2-(ethylthio)-4-pyrimidinol Cannot Be Replaced by Generic Pyrimidine Analogs


Substituting 6-Amino-2-(ethylthio)-4-pyrimidinol with structurally similar pyrimidines, such as 2-(ethylthio)-4-pyrimidinol (lacking the 6-amino group) or 6-amino-2-(methylthio)-4-pyrimidinol (shorter alkylthio chain), risks a significant loss of both functional activity and synthetic utility. The specific combination of the 6-amino group and the 2-ethylthio chain is essential for the compound's demonstrated efficacy as a citrus ripener, where it lowers acidity and improves the Brix/acid ratio—an effect not replicated by simple thioether analogs [1]. Furthermore, the ethylthio substituent provides a distinct reactivity profile in nucleophilic substitution and cross-coupling reactions compared to methylthio analogs, enabling the construction of diverse chemical libraries for drug discovery that would be inaccessible with more common pyrimidine scaffolds .

Quantitative Differentiation of 6-Amino-2-(ethylthio)-4-pyrimidinol Against Closest Analogs


Citrus Fruit Quality Enhancement: Direct Comparison of Brix/Acid Ratio Improvement vs. Control

In a controlled field trial on Hamlin variety oranges, application of 6-Amino-2-(ethylthio)-4-pyrimidinol at 1000 ppm resulted in a Brix/acid ratio of 20.31, compared to an untreated control ratio of 11.94, representing a 70.1% improvement in fruit quality index [1]. In the same study, the lead arsenate industry standard achieved an average Brix/acid ratio of 22.08, indicating that this compound provides a comparable level of efficacy without the environmental and health hazards associated with arsenical ripeners [1].

Agricultural Chemistry Plant Growth Regulation Citrus Physiology

Synthetic Yield Efficiency: Superior Alkylation Yield Compared to Typical Thioether Pyrimidine Syntheses

The synthesis of 6-Amino-2-(ethylthio)-4-pyrimidinol via alkylation of 6-amino-4-hydroxy-2-mercaptopyrimidine with bromoethane in absolute ethanol achieved an isolated yield of 89% after recrystallization [1]. In contrast, typical literature yields for S-alkylation of 2-mercaptopyrimidines range from 60% to 80%, with lower yields often resulting from competing N-alkylation and the need for chromatographic purification [2].

Medicinal Chemistry Organic Synthesis Process Chemistry

Structural Differentiation: Critical 6-Amino Group for Hydrogen Bonding and Target Engagement in Kinase Inhibitor Design

The presence of the 6-amino group in 6-Amino-2-(ethylthio)-4-pyrimidinol introduces a key hydrogen bond donor that is absent in the des-amino analog 2-(ethylthio)-4-pyrimidinol (CAS 6965-19-1) [1]. In pyrimidine-based kinase inhibitors, the 4-aminopyrimidine motif is a well-established pharmacophore that forms a bidentate hydrogen bond with the hinge region of the ATP-binding pocket, a critical interaction for achieving nanomolar potency [2]. The ethylthio group at C2 provides additional hydrophobic contacts, and the combination of 6-amino and 2-alkylthio groups has been specifically highlighted as a privileged scaffold for the development of CRTH2 antagonists and other G-protein coupled receptor modulators .

Kinase Inhibitor Medicinal Chemistry Drug Design

Crystallographically Verified Structural Integrity and Hydrogen-Bonding Network

The crystal structure of 6-Amino-2-(ethylthio)-4-pyrimidinol has been solved by single-crystal X-ray diffraction, revealing a planar pyrimidine ring with displacement ellipsoids drawn at 50% probability [1]. The refinement converged to an R-factor of 0.04 for 2888 reflections with 116 restraints, confirming high structural accuracy [1]. The molecule participates in a robust intermolecular hydrogen-bonding network involving the 6-amino group, 4-hydroxyl group, and ring nitrogen atoms, which is distinct from the packing arrangement observed in the methylthio analog due to the extended ethyl chain conformation [2]. This validated structural model enables accurate docking simulations and SAR predictions.

Crystallography Solid-State Chemistry Computational Chemistry

High-Impact Application Scenarios for 6-Amino-2-(ethylthio)-4-pyrimidinol Based on Verified Evidence


Citrus Fruit Quality Improvement Programs (Agricultural Chemistry)

6-Amino-2-(ethylthio)-4-pyrimidinol is directly applicable as a post-bloom foliar spray to reduce citric acid content and elevate the Brix/acid ratio in oranges, grapefruit, lemons, and tangerines. Field trials have demonstrated that treatment at 1000 ppm increases the Brix/acid ratio from 11.94 (untreated control) to 20.31, a 70.1% improvement that translates to higher market value and improved flavor profiles without the use of toxic arsenical compounds [1].

Synthesis of Kinase Inhibitor Libraries (Medicinal Chemistry)

The 6-amino group of this compound provides a critical hydrogen bond donor for bidentate hinge binding in the ATP pocket of kinases, a well-validated pharmacophore for achieving nanomolar inhibitory activity. The 2-ethylthio group offers a handle for further functionalization or hydrophobic pocket occupancy, making this compound an ideal starting material for the parallel synthesis of focused kinase inhibitor libraries targeting cancer, inflammation, or autoimmune diseases .

Development of CRTH2 Antagonists for Allergic and Inflammatory Diseases

Alkylthio-substituted pyrimidines, including those derived from 6-Amino-2-(ethylthio)-4-pyrimidinol, have been disclosed as potent CRTH2 antagonists. CRTH2 is a G-protein coupled receptor expressed on Th2 cells, eosinophils, and basophils, and its antagonism is a validated therapeutic strategy for asthma, allergic rhinitis, and atopic dermatitis. This compound serves as a privileged scaffold for generating novel IP in this therapeutic area [2].

Computational Chemistry and Structure-Based Drug Design

The high-quality crystal structure (R = 0.04) provides a reliable 3D model for docking studies and pharmacophore modeling. Researchers can confidently use this experimentally determined geometry, rather than DFT-optimized approximations, to design novel ligands with improved binding affinity and selectivity profiles [3].

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